5-Methyl-1,2,3-thiadiazole
Overview
Description
Synthesis Analysis
5-Methyl-1,2,3-thiadiazoles have been synthesized through various methods, including a simple and convenient one-step synthetic procedure via Ugi reaction. This method has been utilized to develop pesticide candidates with diverse biological activities, exploring their structure-activity relationship (Zheng et al., 2010). Another synthesis route involves Mn(II) catalyzed reactions leading to the formation of thiadiazoles through the cyclization of substituted thiosemicarbazide/thiohydrazide in the presence of manganese(II) nitrate or acetate, resulting in the loss of H2O or H2S (Dani et al., 2013).
Molecular Structure Analysis
The molecular structure of 5-Methyl-1,2,3-thiadiazole derivatives has been characterized using techniques such as X-ray crystallography, which revealed the presence of intramolecular as well as intermolecular hydrogen bonding, stabilizing the structure in a monoclinic system with specific space groups (Hipler et al., 2003).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, contributing to their potential biological activities. For instance, the introduction of different substituents through reactions such as bromination, nitrosation, and thiocyanation has been explored to enhance their fungicidal and antiviral properties (Lamani et al., 2009).
Scientific Research Applications
Antiviral and Fungicidal Activities
5-Methyl-1,2,3-thiadiazoles have been studied for their potential in the development of novel pesticides. Zheng et al. (2010) synthesized several 5-methyl-1,2,3-thiadiazoles and found that some compounds exhibited broad-spectrum activities against fungi and also showed excellent potential antivirus activities. This study highlights the fungicidal and antivirus capabilities of 5-methyl-1,2,3-thiadiazoles, making them promising candidates for pesticide development (Zheng et al., 2010).
Antiproliferative and Antimicrobial Properties
Gür et al. (2020) explored Schiff bases derived from 1,3,4-thiadiazole, showing significant DNA protective ability against oxidative mixtures and strong antimicrobial activity. These findings suggest the potential of 1,3,4-thiadiazole derivatives in pharmacology, particularly in developing treatments with anticancer and antibacterial properties (Gür et al., 2020).
Novel Derivatives with Antimicrobial Activity
In 2021, Paruch et al. synthesized new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with potential antimicrobial effects, mainly against Gram-positive bacteria. This underscores the importance of thiadiazole derivatives in developing new antimicrobial agents, particularly in addressing antibiotic-resistant strains (Paruch et al., 2021).
Antifungal and Antibacterial Agents
Shukla and Srivastava (2008) synthesized new thiadiazoles with benzotriazole and evaluated their antifungal and antibacterial activities. Their research contributes to the understanding of the biological activities of these compounds and their potential as antifungal and antibacterial agents (Shukla & Srivastava, 2008).
Potential Anticancer Agents
Gomha et al. (2017) synthesized a series of thiadiazole derivatives and evaluated them as anticancer agents. Their findings show that some compounds exhibited significant anticancer activity, suggesting the potential of thiadiazole derivatives in cancer treatment (Gomha et al., 2017).
Fungicidal Activity Against Rice Sheath Blight
Chen et al. (2000) reported on thiadiazoles prepared as potential fungicides with significant activity against rice sheath blight, a major disease affecting rice crops. This highlights the agricultural applications of thiadiazole derivatives in protecting essential crops (Chen et al., 2000).
properties
IUPAC Name |
5-methylthiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S/c1-3-2-4-5-6-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBPUBIFRFCYHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198459 | |
Record name | 5-Methyl-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80198459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,2,3-thiadiazole | |
CAS RN |
50406-54-7 | |
Record name | 5-Methyl-1,2,3-thiadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050406547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80198459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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